molecular formula C10H9NO3 B2483694 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 40380-68-5

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No. B2483694
CAS RN: 40380-68-5
M. Wt: 191.186
InChI Key: JKJISQOWTFXMRR-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

The synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The compound can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .


Molecular Structure Analysis

The molecular formula of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is C10H9NO3 . The molecular weight is 191.18 .


Physical And Chemical Properties Analysis

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a solid . It has a predicted melting point of 170.51°C and a predicted boiling point of 445.2°C at 760 mmHg . The predicted density is 1.3 g/cm3 . The predicted refractive index is n20D 1.59 . The predicted pKa values are pKa: 4.21 and pKb: 0.09 .

Safety And Hazards

There is limited information available on the safety and hazards of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. It is recommended to handle the compound with appropriate safety measures .

Future Directions

The future directions for 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid could involve its use in the synthesis of new compounds with neuroprotective and antioxidant properties . The compound could also be used for the synthesis of new analogs of the endogenous hormone melatonin .

properties

IUPAC Name

2-(2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7-3-1-2-4-8(7)11(9)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJISQOWTFXMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

CAS RN

40380-68-5
Record name 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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